molecular formula C19H19ClN4O3S2 B2368576 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 392242-15-8

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2368576
CAS No.: 392242-15-8
M. Wt: 450.96
InChI Key: OCLWZLMIVBGMIY-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common approach is the cyclization of thiosemicarbazide derivatives with chloroarenes under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Research has shown that it can inhibit the growth of certain pathogens and cancer cells, making it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways and target specific molecular receptors makes it a promising candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N,N-dimethylurea: A related compound with a similar structure but different functional groups.

  • N-(4-chlorophenyl)-N,N-diethylurea:

Uniqueness: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)16-11-7-13(8-12-16)17(25)21-19-23-22-18(28-19)14-5-9-15(20)10-6-14/h5-12H,3-4H2,1-2H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLWZLMIVBGMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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